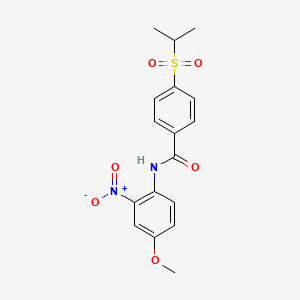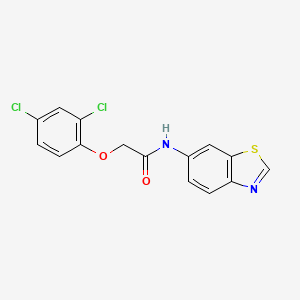
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide (MNSB) is an organic compound that has gained increasing interest in recent years for its potential applications in scientific research. It is a sulfonamide compound with a nitro-aromatic moiety, which has been found to have unique biochemical and physiological properties.
Applications De Recherche Scientifique
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been used in scientific research for a variety of applications. It has been used as a substrate for enzymes, such as monoamine oxidase, and as a reagent for the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. This compound has also been used to study the regulation of gene expression, as well as to study the effects of oxidative stress on cells.
Mécanisme D'action
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been found to interact with several different molecules, including proteins, lipids, and DNA. It has been shown to bind to certain proteins, such as cytochrome P450 and monoamine oxidase, which can lead to changes in their activity. It has also been found to interact with lipids, which can lead to changes in their structure and function. Finally, this compound has been found to bind to DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit monoamine oxidase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been found to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Finally, this compound has been found to have antioxidant effects, which can lead to reduced oxidative stress and improved cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. It is also relatively inexpensive, which makes it a cost-effective reagent for use in research. One limitation of this compound is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide. One potential direction is to further explore its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Another potential direction is to explore its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, further research could be done to explore its potential as an inhibitor of cytochrome P450 enzymes, which could lead to new insights into drug metabolism. Finally, further research could be done to explore its potential as an antioxidant, which could lead to new treatments for oxidative stress-related diseases.
Méthodes De Synthèse
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide can be synthesized by reacting 4-methoxy-2-nitrophenol with propane-2-sulfonyl chloride in aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound is then purified by recrystallization. The reaction can also be carried out in organic solvents such as dichloromethane or acetonitrile.
Propriétés
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-7-4-12(5-8-14)17(20)18-15-9-6-13(25-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSRFVPKCAROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)
![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)
![4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide](/img/structure/B6481760.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6481771.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)
![2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6481785.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)

![3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6481817.png)
![N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B6481830.png)
![3-(4-methoxyphenyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6481835.png)
![N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481845.png)